Indomethacin N-octyl Amide: >1650-Fold COX-2 Selectivity vs. Non-Selective Parent Indomethacin
Indomethacin N-octyl amide exhibits dramatically enhanced selectivity for COX-2 compared to its parent compound, indomethacin. In enzyme inhibition assays, the IC50 of indomethacin N-octyl amide against human recombinant COX-2 was 40 nM, while its IC50 against ovine COX-1 was 66 µM, yielding a selectivity ratio of 1,650-fold in favor of COX-2 [1]. In contrast, indomethacin itself is a non-selective inhibitor, with IC50 values of 0.05 µM for COX-2 and 0.67 µM for COX-1, representing a selectivity ratio of only about 13-fold [1]. This represents a greater than 100-fold improvement in COX-2 selectivity.
| Evidence Dimension | COX-2 Selectivity (IC50 COX-1 / IC50 COX-2) |
|---|---|
| Target Compound Data | IC50 (COX-2) = 40 nM; IC50 (COX-1) = 66 µM; Selectivity Ratio = 1650 |
| Comparator Or Baseline | Indomethacin: IC50 (COX-2) = 0.05 µM (50 nM); IC50 (COX-1) = 0.67 µM; Selectivity Ratio = 13.4 |
| Quantified Difference | Indomethacin N-octyl amide is >100-fold more selective for COX-2 than indomethacin. |
| Conditions | Purified human recombinant COX-2 and ovine COX-1 enzyme inhibition assays. |
Why This Matters
This level of selectivity is critical for researchers aiming to isolate COX-2-mediated pathways in vitro without the confounding effects of COX-1 inhibition, which are associated with gastrointestinal toxicity in vivo.
- [1] Kalgutkar AS, Marnett AB, Crews BC, Remmel RP, Marnett LJ. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. 2000;43(15):2860-2870. doi:10.1021/jm000004e View Source
